3-[4-(Pyrrolidin-1-yl)phenyl]piperidine
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Overview
Description
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a chemical compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method includes the reaction of 4-bromophenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, with a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated derivatives .
Scientific Research Applications
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[4-(Pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction is often mediated by the nitrogen atoms in the pyrrolidine and piperidine rings, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target’s nature .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the phenyl group.
4-Phenylpiperidine: Contains the piperidine ring and phenyl group but lacks the pyrrolidine ring.
Pyrrolidine: A simpler structure with only the pyrrolidine ring
Uniqueness
3-[4-(Pyrrolidin-1-yl)phenyl]piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with a phenyl group. This combination allows for diverse interactions with biological targets, making it a versatile scaffold in drug discovery. Its structural complexity also provides opportunities for further functionalization and optimization in medicinal chemistry .
Properties
Molecular Formula |
C15H22N2 |
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Molecular Weight |
230.35 g/mol |
IUPAC Name |
3-(4-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-11-17(10-1)15-7-5-13(6-8-15)14-4-3-9-16-12-14/h5-8,14,16H,1-4,9-12H2 |
InChI Key |
IADIXBFDCPUQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCCNC3 |
Origin of Product |
United States |
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